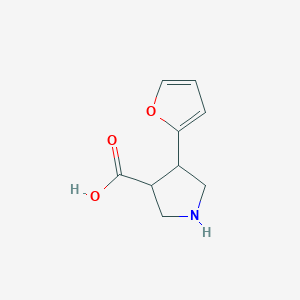

4-(Furan-2-yl)pyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTSLALPZKTAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Synthesis of Halogenated Intermediates :

- Benzyl-protected intermediates (e.g., 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids) are prepared via coupling reactions (e.g., Suzuki-Miyaura) using halogenated aryl groups.

- Hydrogenation :

- Catalytic hydrogenation with palladium on charcoal (10% Pd/C) in acetic acid under moderate conditions (1–3 atm H₂, 25–50°C) yields the desired pyrrolidine derivatives.

Reaction Conditions and Yields:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Acetic acid |

| Temperature | 25–50°C |

| Hydrogen Pressure | 1–3 atm |

| Yield | 58–82% (varies by substrate) |

| Enantiomeric Purity | >95% ee |

This method is economical and scalable, producing high enantiomeric excess (ee) with minimal side products.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields, as demonstrated in Ambeed’s protocols (CAS 59378-87-9).

General Procedure:

- Coupling Reaction :

- Microwave Irradiation :

- Reaction mixture heated at 120°C for 60 minutes under microwave conditions.

Example Reaction:

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | n-Butanol |

| Temperature | 120°C |

| Time | 60 minutes |

| Yield | 39% |

This method reduces reaction times and is suitable for large-scale synthesis.

Organocatalytic Enantioselective Michael Addition

Reported in PubMed (2017) , this approach generates 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantioselectivity.

Mechanism:

- Michael Addition :

- 4-Alkyl-4-oxo-2-enoates undergo stereoselective addition with nitroalkanes, catalyzed by organocatalysts (e.g., proline derivatives).

- Cyclization :

- Intramolecular cyclization forms the pyrrolidine ring.

Case Study:

| Parameter | Value |

|---|---|

| Catalyst | Proline derivative |

| Solvent | Toluene |

| Temperature | 0°C |

| Yield | 97% ee |

This route is concise, avoiding multi-step protection/deprotection strategies.

Iridium-Catalyzed Reductive Dipolar Cycloaddition

A modern approach detailed in ACS Catalysis (2021) leverages iridium complexes to generate azomethine ylides, which undergo [3+2] cycloaddition with alkenes.

Key Steps:

- Ylide Formation :

- Iridium (e.g., Vaska’s complex) and tetramethyldisiloxane (TMDS) reduce amidinium or lactam precursors to azomethine ylides.

- Cycloaddition :

- Reaction with electron-deficient alkenes (e.g., furan derivatives) forms pyrrolidine rings.

Reaction Efficiency:

| Parameter | Value |

|---|---|

| Catalyst | Vaska’s complex (1 mol%) |

| Reductant | TMDS |

| Substrate Scope | Broad (stabilized/unstabilized ylides) |

| Yield | 60–90% |

This method enables access to complex pyrrolidines under mild conditions.

Multi-Component Reactions (MCRs)

PMC articles describe MCRs for synthesizing pyrazolo-furanone derivatives, adaptable for pyrrolidine synthesis.

Protocol:

- Condensation :

- Pyruvic acid reacts with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to form arylidene pyruvic acid.

- Cyclization :

- Interaction with aromatic amines yields furanone intermediates, which can be modified to pyrrolidine derivatives.

Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | RT |

| Time | 12–24 hours |

| Yield | 50–70% |

MCRs minimize waste and steps, ideal for rapid library generation.

Palladium-Catalyzed Cross-Coupling

Patent US4603205A outlines coupling strategies for furan-carboxylate derivatives, applicable to pyrrolidine synthesis.

Example:

- Esterification :

- Furan-3-carboxylic acid esters react with piperidines under basic conditions.

- Transesterification :

- Catalyzed by titanium alkoxides, yielding 4-(furan-2-yl)pyrrolidine-3-carboxylates.

Data:

| Parameter | Value |

|---|---|

| Catalyst | Titanium tetrabutylate |

| Solvent | Toluene |

| Temperature | 80–100°C |

| Yield | 60–75% |

This method is versatile for introducing diverse substituents.

Comparative Analysis of Methods

The table below summarizes key methods, highlighting their advantages and limitations:

| Method | Catalyst/Reagent | Yield | ee (%) | Scalability |

|---|---|---|---|---|

| Hydrogenation (US8344161) | Pd/C, H₂ | 58–82% | >95 | High |

| Microwave-Assisted | K₂CO₃, n-butanol | 39% | N/A | Moderate |

| Organocatalytic | Proline derivatives | 97% ee | 97 | Low |

| Iridium Cycloaddition | Vaska’s complex, TMDS | 60–90% | N/A | Moderate |

| MCRs | Acetic acid | 50–70% | N/A | High |

| Palladium Coupling | Titanium alkoxides | 60–75% | N/A | Moderate |

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

Mechanistic Insight : Activation of the carboxylic acid (e.g., via DCC) facilitates nucleophilic attack by alcohols or amines, forming esters or amides, respectively.

Oxidation Reactions

The furan ring and pyrrolidine core are susceptible to oxidation:

Example : Air-induced oxidation of furan-containing analogs produces lactams and carboxylic acids via [4+2] cycloaddition with singlet oxygen .

Decarboxylation

Decarboxylation occurs under thermal or acidic conditions:

Mechanism : Protonation of the carboxylate followed by CO<sub>2</sub> extrusion generates a stabilized carbanion intermediate .

Nucleophilic Substitution at the Pyrrolidine Core

The secondary amine in pyrrolidine participates in alkylation/acylation:

Example : Methylation at the pyrrolidine nitrogen improves metabolic stability in drug analogs .

Furan Ring Participation in Cycloaddition Reactions

The electron-rich furan undergoes cycloadditions:

Case Study : Furan rings in similar compounds react with singlet oxygen to form endoperoxides, which hydrolyze to diketones or lactones .

Key Reactivity Trends

-

Furan Ring : Prone to electrophilic substitution and cycloaddition due to aromatic electron density .

-

Carboxylic Acid : Serves as a handle for bioconjugation or prodrug design .

-

Pyrrolidine Nitrogen : Enables structural diversification via alkylation/acylation .

This compound’s multifunctional architecture makes it valuable in medicinal chemistry and materials science, though further experimental validation of specific reaction pathways is warranted.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural features enhance bioavailability and target specificity, making it valuable in developing drugs that interact with neurotransmitter systems .

Case Study: Neurological Disorders

Research has indicated that derivatives of 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid exhibit antagonistic properties against specific neuropeptide receptors implicated in stress and appetite regulation. For instance, studies on the relaxin-3/RXFP3 system have shown that modifications to this compound can yield potent antagonists that modulate feeding behavior and metabolic responses .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical transformations allows chemists to design new compounds with desired biological activities .

Data Table: Synthetic Applications

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Introduction of alkyl groups | Alkylated pyrrolidines |

| Acylation | Formation of acyl derivatives | Acylated furan derivatives |

| Cyclization | Formation of cyclic structures | Fused ring systems |

Material Science

Development of Advanced Materials

The compound is utilized in formulating advanced materials, particularly polymers with enhanced properties. Its unique chemical structure contributes to the development of materials with improved thermal stability and mechanical strength .

Case Study: Polymer Applications

Studies have shown that incorporating this compound into polymer matrices can enhance their mechanical properties and resistance to environmental degradation, making them suitable for various industrial applications.

Biochemical Research

Studying Biological Interactions

Researchers employ this compound to investigate its interactions with biological systems, aiding the understanding of metabolic pathways and enzyme functions. Its ability to mimic natural substrates makes it a valuable tool in biochemical assays .

Data Table: Biochemical Applications

| Application Area | Description | Significance |

|---|---|---|

| Enzyme Inhibition | Investigating enzyme kinetics | Understanding metabolism |

| Binding Studies | Analyzing receptor-ligand interactions | Drug design implications |

| Metabolic Pathways | Mapping metabolic pathways | Identifying therapeutic targets |

Agricultural Chemistry

Potential Agrochemical Applications

The compound is explored for its potential use in agrochemicals, contributing to the development of formulations that improve crop protection and yield. Its efficacy as a biopesticide or plant growth regulator is under investigation .

Case Study: Crop Yield Enhancement

Preliminary studies suggest that formulations containing this compound can enhance plant resilience against pests and diseases, leading to improved agricultural productivity.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein and lead to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-3-carboxylic Acid Derivatives

Key Structural Variations :

Key Observations :

- Stereochemistry (3S,4S) is crucial for activity in analogs like ABT-627, suggesting similar stereospecific requirements for the target compound .

- Synthesis Challenges : The target compound’s lack of complex substituents (e.g., trifluoromethyl, urea groups) may simplify synthesis compared to analogs with lower yields (e.g., 32% in pyrazolo-pyridine derivatives) .

Heterocyclic Carboxylic Acids with Furan Substituents

Key Observations :

- The pyrrolidine core in the target compound provides conformational rigidity compared to larger heterocycles (e.g., pyrazolo-pyridine), which may enhance binding to flat enzymatic pockets .

- Furan’s Role : In oxazolo-pyridine analogs, furan contributes to π-π stacking but may reduce solubility compared to pyrrolidine derivatives .

Substituent Effects on Physicochemical Properties

Biological Activity

4-(Furan-2-yl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and potential anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a furan moiety and a carboxylic acid group, which contributes to its biological activity. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

| Pseudomonas aeruginosa | 20.0 |

The compound's activity is attributed to the presence of the furan ring, which enhances interaction with bacterial cell membranes, leading to disruption and cell death .

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 18.0 |

| Fusarium oxysporum | 25.0 |

The antifungal mechanism is believed to involve inhibition of ergosterol synthesis, a crucial component of fungal cell membranes .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. In vitro studies using various cancer cell lines have reported the following findings:

- Cell Lines Tested :

- Human glioma cells (U87)

- Breast cancer cells (MCF-7)

The compound exhibited cytotoxic effects with IC50 values ranging from 5 to 15 µM across different cell lines, indicating its potential as an anticancer agent .

Case Studies

- Study on Glioma Cells : A study published in bioRxiv investigated the effect of this compound on U87 glioma cells, revealing that it induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with significant cell viability reduction at concentrations above 10 µM .

- Breast Cancer Research : In another study focusing on MCF-7 cells, treatment with this compound resulted in G1 phase cell cycle arrest and reduced expression of cyclin D1, suggesting mechanisms of growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the furan or pyrrolidine rings can significantly alter potency:

- Substituents on the Furan Ring : The introduction of electron-withdrawing groups enhances antibacterial activity.

- Pyrrolidine Modifications : Changes in the carboxylic acid group can affect solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of pyrrolidine-carboxylic acid derivatives typically involves cyclization or multi-step condensation. For example, heterocyclic compounds with furan moieties (e.g., ) are synthesized via coupling reactions between furan-containing precursors and pyrrolidine intermediates. Key steps include:

- Cyclization : Using catalysts like palladium or copper (common in heterocycle synthesis; ) to facilitate ring closure.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) improve reaction homogeneity and yield ().

- Purification : Recrystallization or column chromatography to isolate the product ().

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR assign proton and carbon environments (e.g., furan protons at ~6–7 ppm, pyrrolidine ring protons at ~2–4 ppm). 2D techniques (COSY, HSQC) resolve stereochemical ambiguities ( ).

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹).

- HPLC/LC-MS : Quantifies purity and detects impurities (e.g., unreacted starting materials; ) .

Q. What are the common impurities in synthetic batches of this compound, and how are they mitigated?

- Methodological Answer :

- Byproducts : Incomplete cyclization intermediates or oxidized furan derivatives ( ).

- Mitigation Strategies :

- Chromatographic Purification : Silica gel chromatography removes polar/non-polar impurities.

- Recrystallization : Solvent mixtures (e.g., ethanol/water) enhance crystal purity ().

- Inert Atmosphere : Prevents furan ring oxidation during synthesis () .

Advanced Research Questions

Q. How can researchers resolve contradictory stereochemical assignments for this compound using crystallographic and computational data?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration (e.g., used CSD surveys to compare molecular interactions).

- Computational Modeling : DFT calculations predict stable conformers and compare with experimental NMR/optical rotation data.

- Case Study : For similar pyrrolidine derivatives, 2D NMR (NOESY) correlated with crystallographic data resolved stereochemical conflicts ( ) .

Q. What strategies enhance enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use of enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) for cyclization steps.

- Chiral Auxiliaries : Temporary stereochemical directors (e.g., Evans oxazolidinones) during carboxylic acid formation.

- Dynamic Kinetic Resolution : Racemization of intermediates under reaction conditions to favor a single enantiomer ( references stereoisomer separation) .

Q. How can computational docking studies predict the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known pyrrolidine-carboxylic acid interactions (e.g., proline-specific peptidases).

- Molecular Docking : Software (AutoDock, Schrödinger) models ligand-enzyme binding. Validate with MD simulations to assess stability ( analyzed supramolecular interactions via CSD).

- SAR Analysis : Modify substituents (e.g., furan vs. pyridine) and correlate with docking scores to optimize activity .

Q. What experimental designs are recommended to analyze the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Variation : Incubate in buffers (pH 1–13) and monitor degradation via HPLC ().

- Thermal Stress : Heat samples (40–80°C) and quantify decomposition products (e.g., decarboxylation).

- Kinetic Analysis : Arrhenius plots predict shelf-life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.